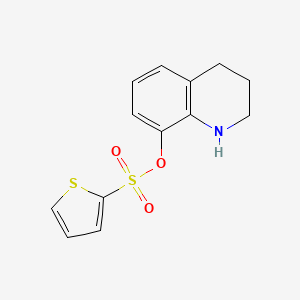

1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate

Description

1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate (hereafter referred to as THQ-TS) is a heterocyclic compound featuring a tetrahydroquinoline scaffold fused with a thiophene sulfonate moiety. This structure combines the aromatic stability of tetrahydroquinoline with the electron-rich sulfonate group from thiophene, making it a candidate for applications in medicinal chemistry and materials science. Synthesis protocols for related tetrahydroquinoline derivatives often employ high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectrometry to ensure purity and structural integrity . For example, analogs such as MJM170 and JAG21 have been synthesized using similar methodologies, highlighting the importance of substituent variation (e.g., methyl groups or benzothiazole units) to modulate biological activity .

Properties

Molecular Formula |

C13H13NO3S2 |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

1,2,3,4-tetrahydroquinolin-8-yl thiophene-2-sulfonate |

InChI |

InChI=1S/C13H13NO3S2/c15-19(16,12-7-3-9-18-12)17-11-6-1-4-10-5-2-8-14-13(10)11/h1,3-4,6-7,9,14H,2,5,8H2 |

InChI Key |

KDLJIKSRGYYTOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=CC=C2)OS(=O)(=O)C3=CC=CS3)NC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate typically involves the directed ortho-lithiation of lithium carbamates generated from tetrahydroquinolineThe reaction conditions often require the use of strong bases such as lithium diisopropylamide and solvents like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce thiophene derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate has demonstrated significant biological activity, particularly in the development of pharmaceuticals. Its derivatives have been studied for their potential as:

- Antimicrobial Agents : Compounds derived from tetrahydroquinoline structures have shown efficacy against resistant strains of bacteria and fungi. For instance, certain derivatives have been isolated from natural sources like Streptomyces species and exhibit potent antimicrobial activity .

- Inhibitors of Nitric Oxide Synthase : Research indicates that several tetrahydroquinoline analogues possess inhibitory effects on neuronal nitric oxide synthase (nNOS), which is crucial for treating conditions like neurodegenerative diseases. A notable study demonstrated that modifications at the 8-position of the quinoline scaffold significantly enhanced potency against nNOS .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Key applications include:

- Synthesis of Complex Molecules : 1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate can be utilized in the formation of biaryl compounds through cross-coupling reactions. It has been employed in Suzuki-Miyaura coupling reactions to create diverse biaryl systems with potential pharmaceutical applications .

- Microwave-Assisted Synthesis : Innovative methods using microwave irradiation have facilitated the rapid synthesis of tetrahydroquinoline derivatives. This approach enhances reaction efficiency and yields while minimizing by-products .

Materials Science

In materials science, 1,2,3,4-tetrahydroquinolin-8-yl thiophene-2-sulfonate is being explored for its potential in developing new materials:

- Conductive Polymers : The compound's thiophene moiety contributes to the electronic properties of polymers. Research into polymer composites incorporating this sulfonate has shown promise for applications in organic electronics and sensors.

Data Tables

The following table summarizes key research findings related to the applications of 1,2,3,4-tetrahydroquinolin-8-yl thiophene-2-sulfonate:

Case Study 1: Antimicrobial Activity

A study isolated several tetrahydroquinoline derivatives from Streptomyces species that inhibited microbial growth effectively. These compounds were tested against various resistant strains and showed promising results in vitro.

Case Study 2: Nitric Oxide Synthase Inhibition

Research focused on synthesizing a series of tetrahydroquinoline derivatives to evaluate their potency against nNOS. The study revealed that specific modifications at the 8-position significantly increased inhibitory activity compared to unmodified analogues.

Case Study 3: Polymer Development

Ongoing studies are investigating the incorporation of 1,2,3,4-tetrahydroquinolin-8-yl thiophene-2-sulfonate into polymer matrices to enhance electrical conductivity for use in organic electronic devices.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate involves its interaction with specific molecular targets. The tetrahydroquinoline moiety can interact with neurotransmitter receptors, potentially modulating their activity. The thiophene sulfonate group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways involved can vary depending on the specific application, but often include modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Pharmacological and Physicochemical Properties

Solubility and Stability

- THQ-TS’s thiophene sulfonate group likely enhances aqueous solubility compared to non-polar analogs like 2-methyl-5,6,7,8-tetrahydroquinolin-4-one. This aligns with trends observed in sulfonated thiophene derivatives, which exhibit improved bioavailability .

- In contrast, the diazenyl-substituted tetrahydroquinoline in Bozzini et al. (2010) demonstrates strong adsorption on metal surfaces due to its planar structure, suggesting divergent applications in electrochemistry rather than drug design .

Key Research Findings

- However, its sulfonate group could theoretically reduce hydrophobic interactions in self-assembled monolayers, contrasting with alkanethiol-based systems .

- Patent Data : Pharmacological studies in patent literature (e.g., Tables 1–5 in ) highlight that substituent position (e.g., C8 vs. C6 in THQ derivatives) significantly impacts efficacy. THQ-TS’s C8 sulfonate may offer steric advantages over C6-substituted analogs.

Biological Activity

1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H13NO3S2 |

| Molecular Weight | 295.3772 g/mol |

| IUPAC Name | 1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate |

| CAS Number | 496777-94-7 |

Biological Activity Overview

The compound exhibits a range of biological activities including:

- Antimicrobial Activity : Research indicates that tetrahydroquinoline derivatives can possess significant antimicrobial properties against various pathogens. Studies have shown that these compounds can inhibit bacterial growth and may serve as potential leads for new antibiotics .

- Analgesic Properties : Recent studies demonstrate that tetrahydroquinoline derivatives can modulate pain pathways. For instance, compounds targeting the Cav3.2 channel have shown promise in chronic pain management by disrupting specific protein interactions .

- Antitumor Effects : Tetrahydroquinoline structures have been linked to anticancer activities. The mechanism often involves interference with cell proliferation pathways and apoptosis induction in cancer cells .

The biological effects of 1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate are primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors that play crucial roles in pain perception and inflammation.

- Cell Signaling Pathways : The compound is believed to influence signaling pathways that regulate cell survival and death.

Structure-Activity Relationship (SAR)

Understanding the SAR of tetrahydroquinoline derivatives is essential for optimizing their biological activity. Key findings include:

- Modifications at the nitrogen or sulfur atoms can enhance potency against specific targets.

- Substituents on the quinoline ring significantly affect the compound's lipophilicity and bioavailability.

Research has shown that small changes in the chemical structure can lead to substantial differences in biological activity, making it crucial to explore various analogs systematically .

Case Studies

- Chronic Pain Management : A study highlighted the efficacy of tetrahydroquinoline-based compounds in mouse models of chronic pain. These compounds demonstrated significant analgesic effects through Cav3.2 channel modulation .

- Antimicrobial Activity Against Resistant Strains : In vitro studies revealed that certain tetrahydroquinoline derivatives exhibited strong activity against antibiotic-resistant bacterial strains, suggesting their potential as novel antimicrobial agents .

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that tetrahydroquinoline derivatives could induce apoptosis and inhibit proliferation through specific molecular pathways .

Q & A

Q. What synthetic strategies are optimal for preparing 1,2,3,4-tetrahydroquinolin-8-yl thiophene-2-sulfonate, and how can reaction conditions be optimized?

Methodological Answer:

- Reduction of Precursors : Use LiAlH₄ in THF for reducing ketones or imines to generate the tetrahydroquinoline core, as demonstrated in related tetrahydroquinoline syntheses .

- Sulfonation : Thiophene-2-sulfonate coupling may require activating agents (e.g., SOCl₂) to form reactive intermediates. Optimize stoichiometry and solvent polarity (e.g., CHCl₃) to suppress side reactions .

- Purification : Employ column chromatography or preparative HPLC to isolate the product. Monitor reaction progress via TLC (silica gel, UV-active spots).

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm the tetrahydroquinoline ring (δ 1.5–2.5 ppm for methylene protons) and thiophene-sulfonate moiety (δ 7.0–7.5 ppm for aromatic protons) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- Chromatography : Use HPLC with a C18 column (ACN/H₂O gradient) to assess purity (>95%).

Q. What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation.

- Solubility : Test in DMSO, ethanol, or aqueous buffers (pH 2–9) for biological assays. Pre-saturate solvents to avoid precipitation .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing chiral derivatives be addressed?

Methodological Answer:

- Chiral Resolution : Use SFC (supercritical fluid chromatography) with polysaccharide-based chiral columns (e.g., Chiralpak® AD-H) to separate enantiomers .

- Asymmetric Catalysis : Explore Pd-catalyzed coupling or enzymatic resolution for enantioselective sulfonate formation.

Q. What structure-activity relationship (SAR) insights exist for modifying the thiophene-sulfonate moiety?

Methodological Answer:

- Functional Group Variations : Replace thiophene with furan or phenyl rings to study electronic effects on bioactivity (e.g., compare with N-((1-(furan-3-yl)cyclopentyl)methyl)quinoline-8-sulfonamide derivatives) .

- Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and predict binding affinities.

Q. How can researchers resolve contradictions in reported solubility or reactivity data?

Methodological Answer:

- Multi-Method Validation : Cross-check solubility using nephelometry (turbidity) and UV-Vis spectroscopy.

- Controlled Replicates : Standardize solvent batches (e.g., anhydrous DMSO) and humidity levels to minimize variability .

Q. What experimental designs are suitable for evaluating this compound’s potential in material science applications?

Methodological Answer:

- Electrochemical Profiling : Measure HOMO/LUMO levels via cyclic voltammetry to assess suitability for organic semiconductors .

- Thin-Film Fabrication : Use spin-coating or vapor deposition to test charge transport properties in OLED prototypes.

Data Contradiction Analysis Framework

| Observation | Possible Causes | Resolution Strategy |

|---|---|---|

| Inconsistent bioassay results | Impurity batches or solvent effects | Re-synthesize with strict QC (HPLC, NMR) |

| Variable catalytic efficiency | Trace moisture in reactions | Use molecular sieves or Schlenk lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.